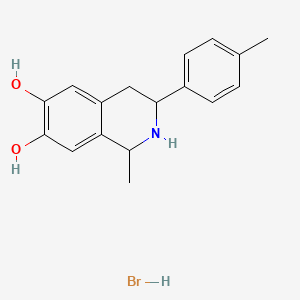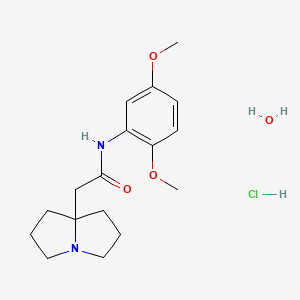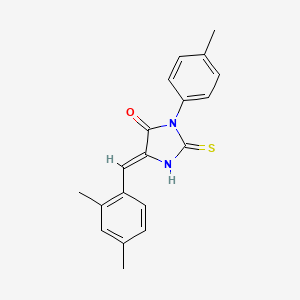
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin is an organic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzylidene group substituted with two methyl groups at the 2 and 4 positions, and a p-tolyl group attached to the thiohydantoin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin typically involves the condensation of 2,4-dimethylbenzaldehyde with 3-(p-tolyl)-2-thiohydantoin. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiohydantoin moiety to a more reduced form, such as a thiol or a thioether.
Substitution: The benzylidene and p-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the benzylidene and p-tolyl groups.
Aplicaciones Científicas De Investigación
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin has been studied for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin is not well-documented. like other thiohydantoins, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidene-3-(p-tolyl)-2-thiohydantoin: Lacks the methyl substitutions on the benzylidene group.
5-(2-Methylbenzylidene)-3-(p-tolyl)-2-thiohydantoin: Has a single methyl substitution at the 2 position of the benzylidene group.
5-(4-Methylbenzylidene)-3-(p-tolyl)-2-thiohydantoin: Has a single methyl substitution at the 4 position of the benzylidene group.
Uniqueness
5-(2,4-Dimethylbenzylidene)-3-(p-tolyl)-2-thiohydantoin is unique due to the presence of two methyl groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding interactions with molecular targets, potentially leading to improved efficacy in its applications.
Propiedades
Número CAS |
41534-87-6 |
|---|---|
Fórmula molecular |
C19H18N2OS |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,4-dimethylphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H18N2OS/c1-12-5-8-16(9-6-12)21-18(22)17(20-19(21)23)11-15-7-4-13(2)10-14(15)3/h4-11H,1-3H3,(H,20,23)/b17-11- |
Clave InChI |
LVCSGFODWBIFHU-BOPFTXTBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)C)C)/NC2=S |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)C)C)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


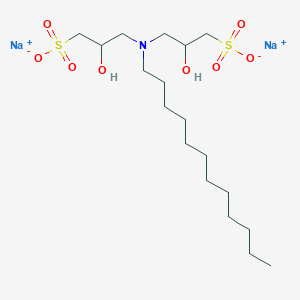
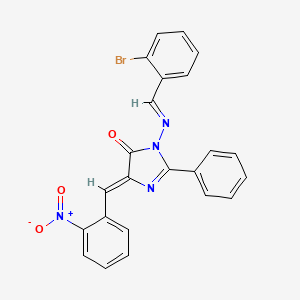
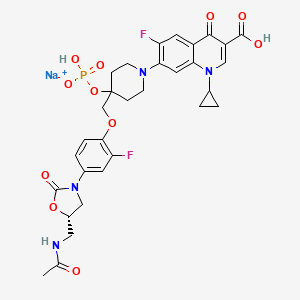
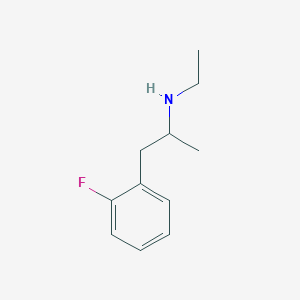

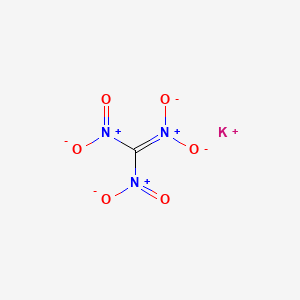
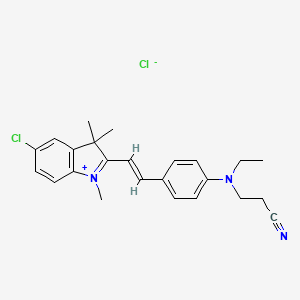
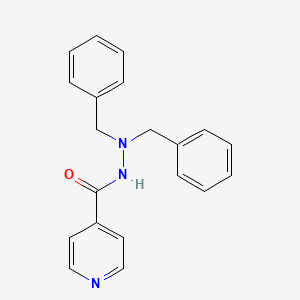
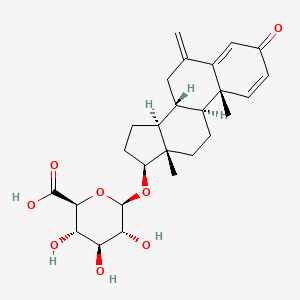
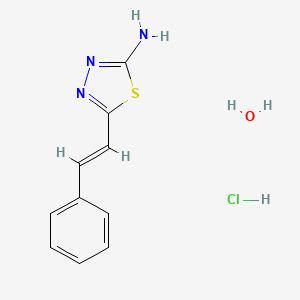
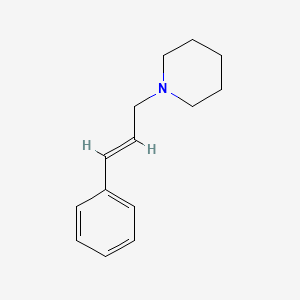
![1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15193233.png)
